molecular formula C21H24ClN3O4S B11338451 N-[4-(acetylamino)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

N-[4-(acetylamino)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11338451
M. Wt: 450.0 g/mol
InChI Key: BBWGEUDVYHPGLZ-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its complex structure, which includes a piperidine ring, a chlorophenyl group, and an acetamidophenyl moiety. It is often studied for its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The chlorophenyl group is introduced through a nucleophilic substitution reaction, while the methanesulfonyl group is added via sulfonylation. The final step involves the coupling of the acetamidophenyl moiety to the piperidine ring under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research focuses on its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction, enzyme inhibition, and receptor binding.

Comparison with Similar Compounds

  • 1-[(2-METHYLPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness: 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(4-ACETAMIDOPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H24ClN3O4S

Molecular Weight

450.0 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H24ClN3O4S/c1-15(26)23-18-6-8-19(9-7-18)24-21(27)16-10-12-25(13-11-16)30(28,29)14-17-4-2-3-5-20(17)22/h2-9,16H,10-14H2,1H3,(H,23,26)(H,24,27)

InChI Key

BBWGEUDVYHPGLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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